molecular formula C8H6BF2O B12604474 [2-(3,5-Difluorophenyl)ethenyl](hydroxy)boranyl CAS No. 872495-82-4

[2-(3,5-Difluorophenyl)ethenyl](hydroxy)boranyl

Cat. No.: B12604474
CAS No.: 872495-82-4
M. Wt: 166.94 g/mol
InChI Key: UAUOXNQIWWCHNH-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)ethenylboranyl is a borinic acid derivative with the chemical formula C8H7BF2O. This compound is characterized by the presence of a boron atom bonded to a hydroxyl group and a vinyl group substituted with a 3,5-difluorophenyl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethenylboranyl typically involves the reaction of 3,5-difluorophenylacetylene with a boron-containing reagent under specific conditions. One common method involves the hydroboration of 3,5-difluorophenylacetylene using a borane complex, followed by oxidation to yield the desired borinic acid derivative .

Industrial Production Methods

Industrial production of 2-(3,5-Difluorophenyl)ethenylboranyl may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)ethenylboranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alkylboranes, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-Difluorophenyl)ethenylboranyl is used as a building block for the synthesis of more complex boron-containing molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with various biomolecules makes it useful in biochemical assays and imaging .

Medicine

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and ceramics, where boron-containing compounds impart unique properties such as thermal stability and hardness .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)ethenylboranyl involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethenylboranyl
  • 2-(3,5-Dichlorophenyl)ethenylboranyl
  • 2-(3,5-Dimethylphenyl)ethenylboranyl

Uniqueness

Compared to similar compounds, 2-(3,5-Difluorophenyl)ethenylboranyl is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of fluorine atoms can enhance the stability and binding affinity of the compound to its molecular targets .

Properties

CAS No.

872495-82-4

Molecular Formula

C8H6BF2O

Molecular Weight

166.94 g/mol

InChI

InChI=1S/C8H6BF2O/c10-7-3-6(1-2-9-12)4-8(11)5-7/h1-5,12H

InChI Key

UAUOXNQIWWCHNH-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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